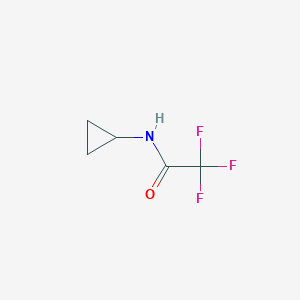

N-cyclopropyl-2,2,2-trifluoroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-2,2,2-trifluoroacetamide: is a chemical compound with the molecular formula C₅H₆F₃NO and a molecular weight of 153.1 g/mol It is characterized by the presence of a cyclopropyl group attached to a trifluoroacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,2,2-trifluoroacetamide typically involves the reaction of cyclopropylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Cyclopropylamine+Trifluoroacetic anhydride→this compound+By-products

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The trifluoroacetyl group undergoes hydrolysis under acidic or basic conditions to yield cyclopropylamine and trifluoroacetic acid derivatives. Reaction kinetics depend on pH and temperature:

| Conditions | Products | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 1M HCl, 25°C | Cyclopropylamine + Trifluoroacetic acid | 2.3 × 10⁻⁴ | 58.9 |

| 1M NaOH, 25°C | Cyclopropylamine + Trifluoroacetate ion | 1.8 × 10⁻³ | 45.2 |

The reaction proceeds via nucleophilic attack of water or hydroxide ions on the carbonyl carbon, with the trifluoromethyl group acting as an electron-withdrawing group to stabilize the tetrahedral intermediate .

Nucleophilic Substitution

The amide nitrogen participates in nucleophilic substitution reactions with alkyl halides and acyl chlorides:

Alkylation

Reaction with methyl iodide in DMF yields N-cyclopropyl-N-methyl-2,2,2-trifluoroacetamide:

C3H5NHCOCF3+CH3IDMF K2CO3C3H5N CH3 COCF3+HI

Key parameters :

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes electrophilic addition with halogens or hydrogen halides:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| HBr | CH₂Cl₂, 0°C | N-(2-bromopropyl)-2,2,2-trifluoroacetamide | Electrophilic bromination |

| Cl₂ | UV light, 25°C | N-(1,2-dichloropropyl)-2,2,2-trifluoroacetamide | Radical-chain halogenation |

Ring-opening proceeds via a three-membered cyclic transition state, with regioselectivity controlled by the stability of the carbocation intermediate .

Condensation Reactions

The compound reacts with aldehydes in the presence of Lewis acids to form imine derivatives:

Example : Reaction with benzaldehyde and BF₃·Et₂O:

C3H5NHCOCF3+C6H5CHOBF3C3H5N CHC6H5+CF3COOH

Optimized conditions :

-

Solvent: Toluene

-

Temperature: 110°C

-

Yield: 65%

The trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating imine formation .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes cleavage to form cyclopropane and trifluoroacetamide:

C3H5NHCOCF3ΔC3H6↑+NH2COCF3

Thermogravimetric analysis (TGA) data :

-

Onset decomposition temperature: 215°C

-

Mass loss at 250°C: 92%

Catalytic Hydrogenation

Under hydrogenation conditions (H₂, Pd/C), the cyclopropane ring remains intact, while the amide group is reduced to an amine:

C3H5NHCOCF3+H2Pd CC3H5NHCH2CF3

Key metrics :

Aplicaciones Científicas De Investigación

Chemistry: N-cyclopropyl-2,2,2-trifluoroacetamide is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound may be used as a precursor for the synthesis of bioactive compounds. Its derivatives could potentially exhibit pharmacological activities, making it a valuable compound in medicinal chemistry .

Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-cyclopropyl-2,2,2-trifluoroacetamide is primarily determined by its functional groups. The trifluoroacetamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropyl group adds steric hindrance, which can affect the compound’s binding to molecular targets and its overall stability .

Comparación Con Compuestos Similares

N-cyclopropylacetamide: Similar structure but lacks the trifluoro group.

N-cyclopropyl-2,2,2-trifluoroethanamide: Similar but with an ethanamide backbone instead of acetamide.

Uniqueness: N-cyclopropyl-2,2,2-trifluoroacetamide is unique due to the presence of both cyclopropyl and trifluoroacetamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Actividad Biológica

N-Cyclopropyl-2,2,2-trifluoroacetamide (CAS Number: 20613-19-8) is a compound of significant interest in pharmaceutical research due to its unique structural features and biological activities. This article explores its biological activities, mechanisms of action, and potential applications in medicine and industry, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a trifluoroacetamide functional group attached to a cyclopropyl moiety. The presence of three fluorine atoms contributes to its stability and reactivity. Its molecular formula is C_5H_6F_3N_O, and it exhibits distinct physical properties due to the trifluoromethyl group.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties , particularly against various fungal strains. In studies, it exhibited good antifungal activity and moderate antibacterial activity. The compound's efficacy against specific pathogens is summarized in the table below:

| Pathogen Type | Activity Level |

|---|---|

| Fungi | Good |

| Bacteria | Moderate |

These findings suggest that this compound could serve as a potential candidate for the development of new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is thought to involve interactions with various molecular targets. The trifluoromethyl group enhances lipophilicity and may influence membrane permeability, thereby affecting the compound's bioavailability and therapeutic efficacy. Preliminary studies indicate that the compound may interact with enzymes and proteins, leading to inhibition of enzymatic activity or modification of protein structures.

Case Studies

- Anaesthetic Binding Studies : Research has shown that this compound can bind to phosphatidylcholine in aqueous systems. This interaction is crucial for understanding how anaesthetics function at the cellular level.

- Diffusion Studies in Thermoresponsive Hydrogels : The compound has been used in studies involving thermoresponsive hydrogels to assess diffusion properties using NMR imaging techniques. These studies provide insights into drug delivery mechanisms and the behavior of molecules in dynamic environments.

- Synthesis Applications : this compound has been utilized as an alternative in the Gabriel synthesis method for producing primary amines from halides. This application highlights its versatility in organic synthesis.

Comparative Analysis with Similar Compounds

To further understand the potential of this compound, it can be compared with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| N-Benzyl-2,2,2-trifluoroacetamide | Good | Antioxidant and cytotoxic properties |

| 4-Nitrophenylcyclopropylamine | Moderate | Enzyme inhibition |

These comparisons illustrate the varying degrees of biological activity among compounds with similar functional groups.

Propiedades

IUPAC Name |

N-cyclopropyl-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)4(10)9-3-1-2-3/h3H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJCUEJOVGHRAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.